molecular formula C18H16N2O3 B15419097 2-Methyl-3-{4-[(oxiran-2-yl)methoxy]phenyl}quinazolin-4(3H)-one CAS No. 127780-51-2

2-Methyl-3-{4-[(oxiran-2-yl)methoxy]phenyl}quinazolin-4(3H)-one

Cat. No.: B15419097
CAS No.: 127780-51-2
M. Wt: 308.3 g/mol
InChI Key: GQXLMMQDAOCMBF-UHFFFAOYSA-N
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Description

2-Methyl-3-{4-[(oxiran-2-yl)methoxy]phenyl}quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

127780-51-2

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]quinazolin-4-one

InChI

InChI=1S/C18H16N2O3/c1-12-19-17-5-3-2-4-16(17)18(21)20(12)13-6-8-14(9-7-13)22-10-15-11-23-15/h2-9,15H,10-11H2,1H3

InChI Key

GQXLMMQDAOCMBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OCC4CO4

Origin of Product

United States

Biological Activity

2-Methyl-3-{4-[(oxiran-2-yl)methoxy]phenyl}quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential in treating various diseases, including cancer, inflammation, and infections. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H16N2O3
  • CAS Number : 14508004
  • Chemical Structure : Chemical Structure

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-Methyl-3-{4-[(oxiran-2-yl)methoxy]phenyl}quinazolin-4(3H)-one inhibit various tyrosine kinases involved in cancer progression.

CompoundTarget KinaseIC50 (µM)
2-Methyl-3-{4-[(oxiran-2-yl)methoxy]phenyl}quinazolin-4(3H)-oneEGFR0.079
Similar Quinazoline DerivativeCDK20.173

Inhibitory activities against cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) have been observed, suggesting potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

Quinazoline derivatives have also shown promising anti-inflammatory effects. In experimental models, certain analogues demonstrated superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves inhibition of pro-inflammatory cytokines and pathways .

Antimicrobial Activity

The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported that quinazoline derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis .

Antioxidant Activity

Quinazolines, including the compound of interest, demonstrate antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways. This activity is crucial for protecting cells from damage associated with various diseases .

Case Studies

  • In Vivo Study on Anticancer Activity : A study evaluated the efficacy of 2-Methyl-3-{4-[(oxiran-2-yl)methoxy]phenyl}quinazolin-4(3H)-one in a mouse model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.
  • Anti-inflammatory Efficacy : In a rat model of arthritis, the compound was administered and showed a marked decrease in joint swelling and pain compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

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